3-bromo-2-fluoro-4-hydroxybenzoic acid
CAS No.: 1781514-77-9
Cat. No.: VC11583435
Molecular Formula: C7H4BrFO3
Molecular Weight: 235
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 1781514-77-9 |
---|---|
Molecular Formula | C7H4BrFO3 |
Molecular Weight | 235 |
Chemical Identity and Structural Characteristics
3-Bromo-2-fluoro-4-hydroxybenzoic acid belongs to the class of polyhalogenated benzoic acids, with a molecular weight of 235.01 g/mol. Its IUPAC name, 3-bromo-2-fluoro-4-hydroxybenzoic acid, reflects the positions of its functional groups on the benzene ring. The compound’s canonical SMILES notation (C1=CC(=C(C(=C1C(=O)O)F)Br)O) provides a precise representation of its structure, while its InChIKey (MYNTVVAPRDXDEQ-UHFFFAOYSA-N) enables unambiguous digital referencing.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₄BrFO₃ | |
Molecular Weight | 235.01 g/mol | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Density | Not reported | - |
Flash Point | Not reported | - |
Solubility | Likely polar organic solvents |
While specific thermodynamic data (e.g., melting point, density) for this compound are absent in available literature, analogous halogenated benzoic acids, such as 3-bromo-2-hydroxybenzoic acid, exhibit densities of ~1.9 g/cm³ and boiling points exceeding 300°C . These properties suggest that 3-bromo-2-fluoro-4-hydroxybenzoic acid may share similar stability and solubility profiles, though experimental validation is needed.
Synthetic Methodologies
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Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst .
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Bromination of the intermediate acetylation product at elevated temperatures (50–150°C) .
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Oxidative hydrolysis using hypochlorite to yield the final carboxylic acid .
Similarly, the synthesis of 3-bromo-4-fluorobenzaldehyde employs ultrasonic-assisted bromination of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite in a dichloromethane-water biphasic system . This method avoids toxic elemental bromine, enhancing safety and sustainability . By analogy, 3-bromo-2-fluoro-4-hydroxybenzoic acid could potentially be synthesized through directed ortho-bromination of a fluorinated hydroxybenzoic acid precursor, though specific reaction conditions remain speculative.
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-withdrawing substituents (Br, F) and the acidic phenolic hydroxyl group. Key reactions likely include:
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Esterification: The carboxylic acid group can undergo esterification with alcohols, forming derivatives for further functionalization.
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Electrophilic Substitution: The hydroxyl group’s activating effect on the aromatic ring may facilitate substitutions at the ortho and para positions, though bromine and fluorine’s deactivating effects could modulate reactivity.
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Metal-Catalyzed Couplings: Potential participation in Suzuki or Ullmann couplings, leveraging the bromine atom as a leaving group for biaryl synthesis.
Notably, the fluorine atom’s strong electronegativity may enhance the compound’s metabolic stability in pharmaceutical contexts, a property observed in fluorinated drug analogs.
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